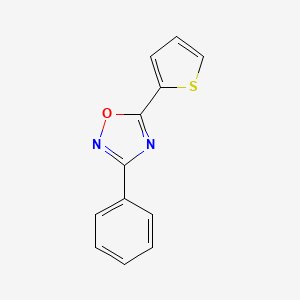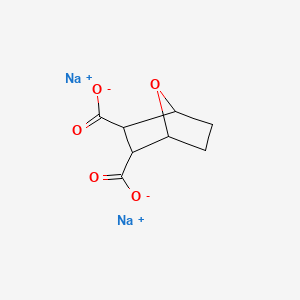
Endothal-disodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is particularly effective in controlling submerged aquatic vegetation and algae in various water bodies, including lakes, ponds, and irrigation canals . The compound is also utilized as a desiccant for crops such as potatoes, hops, cotton, clover, and alfalfa . Its chemical structure is based on 3,6-endoxohexahydrophthalic acid, and it is known for its selective contact herbicidal properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of endothal-disodium involves the reaction of 3,6-endoxohexahydrophthalic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, where the acid is neutralized by the base to form the disodium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure complete neutralization and formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to handle large volumes of chemicals. The reaction is carried out in large reactors, and the product is subsequently purified and dried to obtain the final disodium salt form. Quality control measures are implemented to ensure the purity and efficacy of the herbicide.
化学反应分析
Types of Reactions: Endothal-disodium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can alter the chemical structure of this compound, although these reactions are less common.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
Endothal-disodium has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study herbicidal mechanisms and the effects of herbicides on plant physiology.
Biology: The compound is employed in research on aquatic ecosystems to understand its impact on various aquatic plants and algae.
Medicine: Although not directly used in medicine, studies on this compound contribute to understanding the toxicological effects of herbicides on human health.
Industry: It is widely used in agricultural practices to control weeds and improve crop yields. .
作用机制
Endothal-disodium exerts its herbicidal effects by inhibiting protein phosphatase 2A, an enzyme crucial for various cellular processes . The inhibition of this enzyme disrupts cellular functions, leading to the death of susceptible plants. The compound acts as a selective contact herbicide, damaging the cells at the point of contact without affecting the roots or tubers of the plants . This selective action makes it effective in controlling unwanted vegetation while minimizing damage to desirable plants.
相似化合物的比较
Cantharidin: Chemically related to endothal-disodium, cantharidin is also a protein phosphatase 2A inhibitor.
Comparison:
This compound vs. Cantharidin: Both compounds inhibit protein phosphatase 2A, but this compound is primarily used as a herbicide, while cantharidin has applications in medicine and research.
This compound vs. Diquat: this compound is a selective contact herbicide, whereas diquat is a non-selective herbicide that can affect a broader range of plants.
属性
CAS 编号 |
129-67-9 |
|---|---|
分子式 |
C8H8Na2O5 |
分子量 |
230.13 g/mol |
IUPAC 名称 |
disodium;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C8H10O5.2Na/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;;/h3-6H,1-2H2,(H,9,10)(H,11,12);;/q;2*+1/p-2 |
InChI 键 |
XRHVZWWRFMCBAZ-UHFFFAOYSA-L |
手性 SMILES |
C1C[C@H]2C(C([C@@H]1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
SMILES |
C1CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
规范 SMILES |
C1CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
颜色/形态 |
Cyrstalline, white solid |
密度 |
1.431 |
熔点 |
Converted to anhydride at 90 °C Colorless crystals. MP: 144 °C /Endothall monohydrate/ |
| 129-67-9 | |
物理描述 |
The monohydrate is in the form of colorless crystals. Non corrosive. Used as a selective herbicide. Colorless crystals; [CAMEO] Formulated as granules or soluble concentrate; [EXTOXNET] |
Pictograms |
Acute Toxic; Irritant |
溶解度 |
In water, 1.0X10+5 mg/L at 20 °C Solubility at 20 °C, g/100 g: acetone 7.0, benzene 0.01, methanol 28 Solubility at 20 °C, g/kg: dioxane 76, diethyl ether 1, isopropanol 17 |
蒸汽压力 |
1.57X10-10 mm Hg at 24 °C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


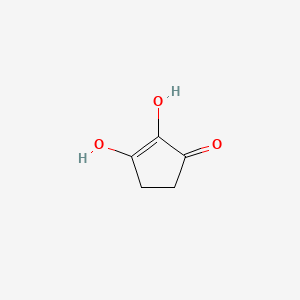
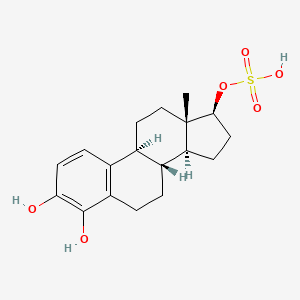
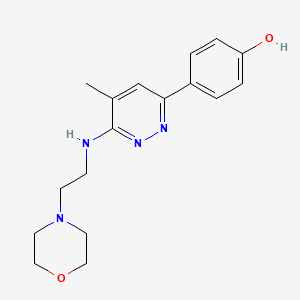
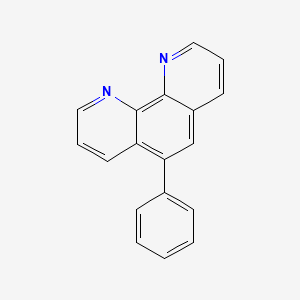
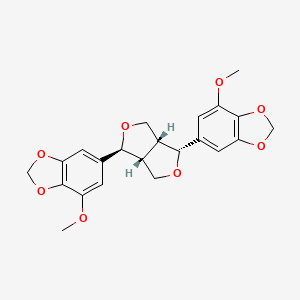
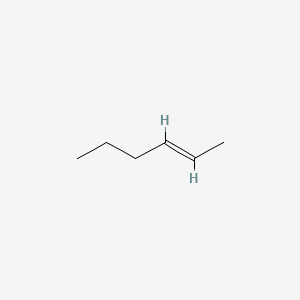
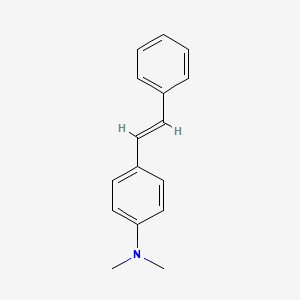
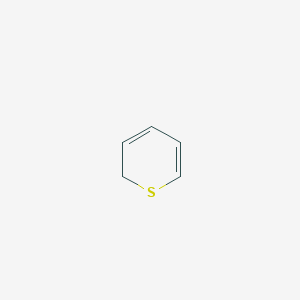
![2-methyl-5-phenyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B1208437.png)
![3-[1-azepanyl-[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]methyl]-6,7-dimethoxy-1H-quinolin-2-one](/img/structure/B1208438.png)
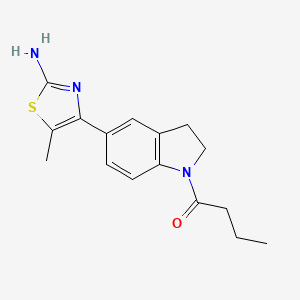
![2-[(6-Bromo-4-quinazolinyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1208440.png)
![N-(3,4-dimethylphenyl)-2-[[5-[[(4,6-dimethyl-2-pyrimidinyl)thio]methyl]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1208441.png)
